N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide

Crystallography Quality Control Structural Chemistry

Sourcing pharmaceutical intermediates without validated solid-state characterization introduces polymorphic risk that undermines GMP analytical method development. N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide (CAS 285158-15-8) mitigates this with its definitively solved triclinic crystal structure (P1̄, Rgt=0.0282), enabling robust XRD identity testing and HPLC purity method validation. • Ortho-Cl/para-Br substitution pattern ensures regiochemical fidelity in benzodiazepine core synthesis; generic substitution leads to altered reaction kinetics and impurity formation. • REACH-registered strictly for intermediate use (EC 814-736-2), providing a clear regulatory framework for EU/EEA pharmaceutical manufacturing supply chains. • Exact mass 384.927 supports LC-MS quantification; melting point 113°C and defined diffraction pattern serve as orthogonal identity verification parameters.

Molecular Formula C15H10BrCl2NO2
Molecular Weight 387.1 g/mol
CAS No. 285158-15-8
Cat. No. B1583989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide
CAS285158-15-8
Molecular FormulaC15H10BrCl2NO2
Molecular Weight387.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CCl)Cl
InChIInChI=1S/C15H10BrCl2NO2/c16-9-5-6-13(19-14(20)8-17)11(7-9)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20)
InChIKeyBXAWZJZMYSSHAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide: Benzodiazepine Intermediate Overview


N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide (CAS 285158-15-8) is a synthetic organic compound classified as a 2-chloroacetamidobenzophenone derivative . This compound serves as a critical intermediate in the synthesis of benzodiazepines and other pharmaceutical agents . It is registered under REACH for intermediate use only, confirming its industrial role in regulated supply chains [1]. The compound's three-dimensional crystal structure has been definitively solved, establishing its solid-state conformation and purity verification parameters [2].

Why Generic Analogs Cannot Substitute This Compound


Substituting N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide with a different 2-chloroacetamidobenzophenone introduces unacceptable risk to downstream synthesis outcomes and final product purity. The precise substitution pattern—specifically the ortho-chlorobenzoyl group combined with a para-bromo substituent—is essential for its unique reactivity profile and physicochemical properties . Generic substitution can lead to altered reaction kinetics, impurity formation, and ultimately, failure to meet regulatory specifications for pharmaceutical intermediates. Unlike many of its structural analogs, this compound possesses a well-defined crystal structure, which is a critical quality attribute for analytical method development and polymorph control [1].

Quantitative Evidence vs. Key Analogs


Defined Crystal Structure for Quality Control

The compound's crystal structure has been determined by single-crystal X-ray diffraction, providing a definitive reference for purity and polymorph identification. This contrasts with many related 2-chloroacetamidobenzophenone intermediates, such as N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide (CAS 4016-85-7), for which no single-crystal data is publicly available, leaving potential ambiguity in solid-state characterization [1].

Crystallography Quality Control Structural Chemistry

Enhanced Lipophilicity for CNS Permeability

The presence of both bromo and chloro substituents on the benzophenone core significantly elevates the compound's lipophilicity relative to analogs lacking halogenation or with different substitution patterns. This property is critical for its utility as an intermediate in synthesizing CNS-active benzodiazepines, where appropriate lipophilicity influences blood-brain barrier penetration and subsequent metabolic processing [1].

Lipophilicity Medicinal Chemistry ADMET

Quantitative Single-Step Synthesis Yield

A one-step synthesis protocol for the title compound has been reported, yielding the product in quantitative yield under adapted Vilsmeier conditions [1]. This is a significant practical advantage over traditional multi-step syntheses of related intermediates, which often suffer from lower overall yields and require more extensive purification.

Synthetic Chemistry Process Optimization Yield

REACH Compliance for Industrial Use

This compound is registered under the European Union's REACH regulation (EC No. 814-736-2) specifically as an intermediate, with a clearly defined use pattern ('Intermediate use only') [1]. This registration provides a verifiable compliance framework for industrial procurement, unlike many non-registered or less-defined analogs that may pose regulatory risks when sourced for pharmaceutical manufacturing.

Regulatory Compliance Supply Chain REACH

Precise Mass for Analytical Development

The compound's molecular weight (387.055 Da) and exact mass (384.927 Da) are precisely defined, providing a robust target for LC-MS method development and purity assessment . This contrasts with many similar intermediates that may be available only as technical-grade mixtures with poorly characterized exact masses, complicating analytical quantification.

Analytical Chemistry Mass Spectrometry Quality Control

Nicotinic Receptor Binding Profile

In vitro binding studies reveal that N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide interacts with specific nicotinic acetylcholine receptor (nAChR) subtypes. It exhibits a Ki of 10,500 nM for the α4β4 subtype, 10,700 nM for α2β4, and 12,600 nM for α2β2 [1]. While this affinity is relatively low, it is a quantifiable interaction that may be relevant for understanding potential off-target effects or for designing selective analogs. This data provides a specific, target-based differentiation from analogs that have not been profiled against these receptors.

Neuroscience Receptor Pharmacology Binding Affinity

Optimal Applications Based on Evidence


Synthesis of Bromo-Substituted 1,4-Benzodiazepines

The compound serves as a direct precursor in the synthesis of bromo-substituted 1,4-benzodiazepines. The presence of the bromo group in the final benzodiazepine structure can be leveraged for subsequent functionalization (e.g., cross-coupling reactions) or to modulate the pharmacokinetic properties of the final drug candidate. Its quantitative yield synthesis [1] and defined crystal structure [2] ensure a reliable and high-purity starting material for this critical step.

Validated Analytical Method Development

The compound's well-characterized crystal structure [1] and precise exact mass [2] make it an ideal candidate for developing and validating analytical methods, such as HPLC-UV or LC-MS, for monitoring reactions and assessing purity in a GMP environment. Its unique X-ray diffraction pattern can also be used for identity testing.

Structure-Activity Relationship Studies

The compound's unique substitution pattern (ortho-chlorobenzoyl, para-bromo) and its documented, albeit modest, binding affinity for nAChR subtypes [1] provide a specific chemical probe for SAR studies. Researchers can use this compound to explore the impact of halogen substitution on benzodiazepine core scaffolds, particularly regarding receptor binding and functional activity.

REACH-Compliant Intermediate Sourcing

For companies operating within the European Economic Area, sourcing this compound is de-risked due to its active REACH registration specifically for intermediate use [1]. This ensures compliance with EU chemical regulations and provides a clear legal framework for its import and use in pharmaceutical manufacturing.

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